molecular formula C20H22N2O4S B2831067 Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-11-3

Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2831067
CAS No.: 887894-11-3
M. Wt: 386.47
InChI Key: WIIBTEZEXWFYAY-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

    Attachment of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction between the thieno[2,3-c]pyridine core and 3,4-dimethylbenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzamido moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for modifying biomolecules and studying their functions.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest It may serve as a lead compound for the development of new drugs targeting specific biological pathways

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals and other compounds makes it useful in catalysis, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-acetyl-2-(benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Lacks the dimethyl groups on the benzamido moiety.

    Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate: Has a different ring fusion pattern.

    Ethyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate lies in its specific combination of functional groups and ring structure. The presence of the dimethylbenzamido moiety and the thieno[2,3-c]pyridine core provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

methyl 6-acetyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-5-6-14(9-12(11)2)18(24)21-19-17(20(25)26-4)15-7-8-22(13(3)23)10-16(15)27-19/h5-6,9H,7-8,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIBTEZEXWFYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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